molecular formula C22H18N2O5 B4047690 4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one

4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one

Cat. No.: B4047690
M. Wt: 390.4 g/mol
InChI Key: QKVLMIXHPFSYCW-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is characterized by the presence of methoxy, nitro, and phenoxy groups attached to the azetidinone ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.

    Introduction of Substituents: The methoxy, nitro, and phenoxy groups are introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation using methyl iodide and a base, while the nitro group can be introduced through nitration using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride_chloride) in hydrochloric acid.

    Substitution: The phenoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-(2-Hydroxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one.

    Reduction: 4-(2-Methoxyphenyl)-1-(3-aminophenyl)-3-phenoxyazetidin-2-one.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-1-(3-aminophenyl)-3-phenoxyazetidin-2-one: Similar structure but with an amino group instead of a nitro group.

    4-(2-Hydroxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxy, nitro, and phenoxy groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-28-19-13-6-5-12-18(19)20-21(29-17-10-3-2-4-11-17)22(25)23(20)15-8-7-9-16(14-15)24(26)27/h2-14,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVLMIXHPFSYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(C(=O)N2C3=CC(=CC=C3)[N+](=O)[O-])OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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